REACTION_CXSMILES
|
C(O[C:5](=[O:14])[CH:6]=[C:7]([NH:12][CH3:13])[C:8]([F:11])([F:10])[F:9])(C)C.[CH2:15]([O:18][C:19]([C:21]([O:24][C:25](=[O:36])[C:26]1[CH:31]=[C:30]([N:32]=[C:33]=[O:34])[CH:29]=[CH:28][C:27]=1[Cl:35])([CH3:23])[CH3:22])=[O:20])[CH:16]=[CH2:17].Cl>C(#N)C>[CH2:15]([O:18][C:19]([C:21]([O:24][C:25](=[O:36])[C:26]1[CH:31]=[C:30]([N:32]2[C:5](=[O:14])[CH:6]=[C:7]([C:8]([F:9])([F:10])[F:11])[N:12]([CH3:13])[C:33]2=[O:34])[CH:29]=[CH:28][C:27]=1[Cl:35])([CH3:23])[CH3:22])=[O:20])[CH:16]=[CH2:17]
|
Name
|
potassium tert.butylate
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C=C(C(F)(F)F)NC)=O
|
Name
|
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(=O)C(C)(C)OC(C1=C(C=CC(=C1)N=C=O)Cl)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
169 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
whereby a red-brown solution is produced
|
Type
|
CUSTOM
|
Details
|
over the course of 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
at 0-5° C.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(=O)C(C)(C)OC(C1=C(C=CC(=C1)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |